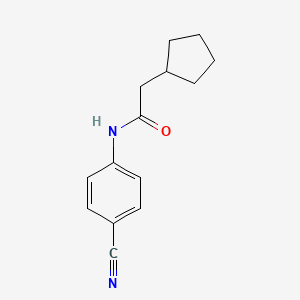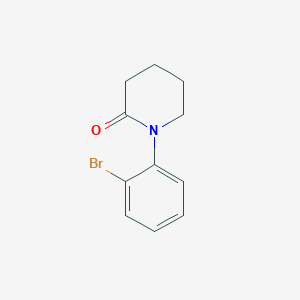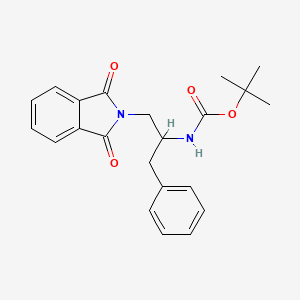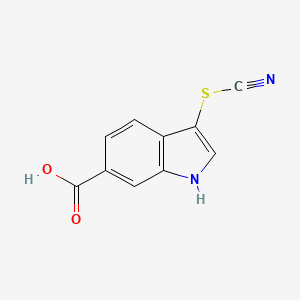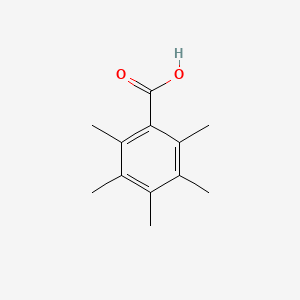
Pentamethylbenzoic acid
概述
描述
Pentamethylbenzoic acid, also known as 2,3,4,5,6-pentamethylbenzoic acid, is an organic compound with the molecular formula C12H16O2. It is a derivative of benzoic acid where all five hydrogen atoms on the benzene ring are replaced by methyl groups. This compound is known for its unique structural properties and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: Pentamethylbenzoic acid can be synthesized through several methods. One common approach involves the oxidation of pentamethylbenzene using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, this compound can be produced by the catalytic oxidation of pentamethylbenzene. This process involves the use of catalysts such as cobalt or manganese salts and is carried out at elevated temperatures and pressures to achieve high yields.
化学反应分析
Types of Reactions: Pentamethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex carboxylic acids.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.
Major Products Formed:
Oxidation: Higher carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
Pentamethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in analytical chemistry.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its derivatives has shown potential in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of pentamethylbenzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Its methyl groups and carboxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Pentamethylbenzoic acid can be compared with other methylated benzoic acids, such as:
Trimethylbenzoic acid: Contains three methyl groups and exhibits different reactivity and solubility properties.
Tetramethylbenzoic acid: Contains four methyl groups and has intermediate properties between trimethylbenzoic acid and this compound.
Uniqueness: this compound is unique due to its high degree of methylation, which imparts distinct chemical and physical properties. Its high methyl content makes it more hydrophobic and affects its reactivity compared to less methylated benzoic acids.
属性
IUPAC Name |
2,3,4,5,6-pentamethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-6-7(2)9(4)11(12(13)14)10(5)8(6)3/h1-5H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLKGWIYXCKWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176953 | |
| Record name | Pentamethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-32-5 | |
| Record name | 2,3,4,5,6-Pentamethylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentamethylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentamethylbenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentamethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentamethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pentamethylbenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47NV8B3PAE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing Pentamethylbenzoic acid?
A1: this compound can be synthesized through several routes. One method involves the Friedel–Crafts reaction of oxalyl chloride with pentamethylbenzene in the presence of aluminium chloride. This reaction yields this compound as the major product (65%), alongside hexamethylbenzene and 1,1′,2,2′,3,3′,4,4′,5-nonamethylbenzophenone as byproducts []. Another approach utilizes the side-chain nitrooxylation of hexamethylbenzene with nitric acid, followed by conversion of the resulting nitrooxymethyl group to a carboxylic acid [].
Q2: How does the presence of various substituents on the benzene ring affect the reactivity of Pentamethylbenzene derivatives?
A2: Studies on the nitration of Pentamethylbenzene derivatives reveal a strong influence of substituents on the reaction outcome []. Electron-withdrawing groups like nitro (NO2), carboxyl (COOH), and carbomethoxy (COOCH3) direct the nitration to occur predominantly at the methyl groups adjacent to them. Conversely, electron-donating substituents like hydroxyl (OH) and methoxy (OCH3) favor the formation of cyclohexadienone products, with minor amounts of meta-nitrooxylated derivatives.
Q3: What insights do we have regarding the physicochemical properties of this compound?
A3: Research on the thermochemical properties of benzoic acid derivatives has provided valuable data on this compound [, ]. This includes information on its vapor pressures and enthalpies of sublimation and formation. Such data are crucial for understanding its physical behavior and potential applications.
Q4: Can you elaborate on the reaction of hexamethylbenzene with nitric acid and its implications for this compound synthesis?
A4: The oxidation of hexamethylbenzene with nitric acid presents an intriguing pathway for synthesizing polymethylbenzenepolycarboxylic acids, including this compound precursors []. While the reaction primarily yields tetramethylphthalic anhydride and tetramethylisophthalic acid initially, further reaction leads to trimethylbenzenetriearboxylic acids. Notably, this compound is scarcely produced, and instead, the reaction generates bis(nitromethyl)prehnitene ((CH3)6C6(CH2NO2)2) as a significant intermediate, readily convertible to tetramethylphthalic anhydride. This suggests a complex reaction mechanism with multiple pathways and intermediates influencing the final product distribution.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
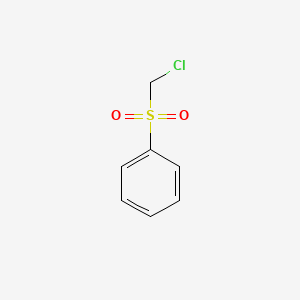
![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B1346829.png)




